

# Application Notes and Protocols for ST-1006 in Preclinical Animal Models

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## Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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## Introduction

**ST-1006** is a novel, potent, and selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a key mechanism of apoptosis evasion in various hematological and solid tumors, making it a prime therapeutic target. **ST-1006** induces apoptosis in cancer cells by binding to the BH3-binding groove of Bcl-2, thereby releasing pro-apoptotic proteins like Bim and Bax. These application notes provide a comprehensive overview of the use of **ST-1006** in preclinical animal models, including its anti-tumor efficacy, pharmacokinetic profile, and recommended experimental protocols.

## Data Presentation

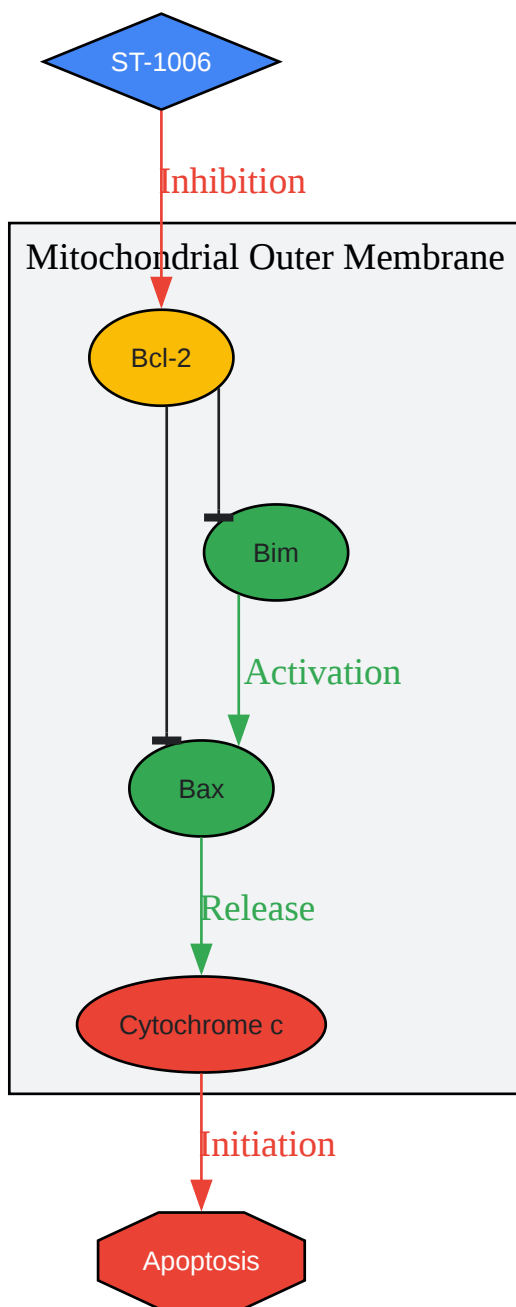
### Table 1: In Vivo Efficacy of ST-1006 in a Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	50 mg/kg, oral, daily	1502 ± 210	-
ST-1006	25 mg/kg, oral, daily	826 ± 155	45
ST-1006	50 mg/kg, oral, daily	451 ± 98	70
ST-1006	100 mg/kg, oral, daily	180 ± 55	88

**Table 2: Pharmacokinetic Parameters of ST-1006 in CD-1 Mice Following a Single Oral Dose**

Dose (mg/kg)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	AUC (0-24h) (ng·h/mL)	Half-life (t <sub>1/2</sub> ) (h)
25	1250 ± 210	2	8750 ± 1100	6.5
50	2800 ± 450	2	21000 ± 3200	7.1
100	6100 ± 980	4	55000 ± 7500	7.8

## Signaling Pathway



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Caption: **ST-1006** inhibits Bcl-2, leading to the activation of pro-apoptotic proteins and subsequent apoptosis.

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Efficacy Study in an AML PDX Model

#### 1. Animal Model:

- Female NOD/SCID mice, 6-8 weeks old.
- House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

#### 2. Tumor Implantation:

- Implant  $1 \times 10^6$  AML PDX cells (e.g., AMX-123) subcutaneously into the right flank of each mouse.
- Allow tumors to grow to an average volume of 100-150 mm<sup>3</sup>.

#### 3. Treatment Administration:

- Randomize mice into treatment groups (n=8-10 per group).
- Prepare **ST-1006** in a vehicle solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
- Administer **ST-1006** or vehicle control orally once daily via gavage.

#### 4. Efficacy Assessment:

- Measure tumor volume twice weekly using digital calipers (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).
- Monitor body weight twice weekly as an indicator of toxicity.
- At the end of the study (e.g., Day 21), euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics).

#### 5. Data Analysis:

- Calculate tumor growth inhibition (TGI) using the formula:  $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ .

## Protocol 2: Pharmacokinetic Study in CD-1 Mice

### 1. Animal Model:

- Male CD-1 mice, 8-10 weeks old.

### 2. Drug Administration:

- Fast mice overnight prior to dosing.
- Administer a single oral dose of **ST-1006** at 25, 50, or 100 mg/kg.

### 3. Sample Collection:

- Collect blood samples (approximately 50  $\mu$ L) via retro-orbital sinus at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
- Centrifuge blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

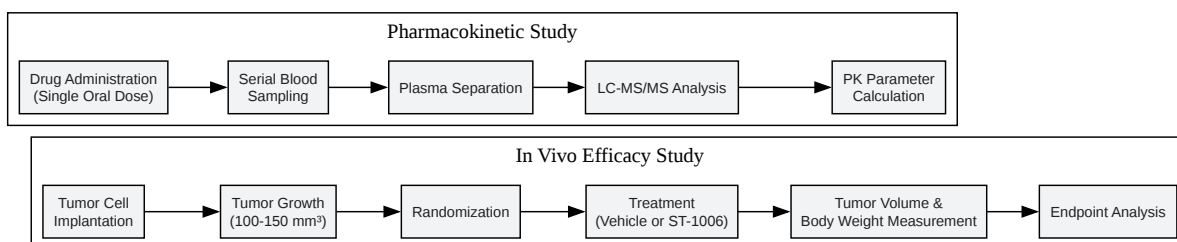
### 4. Bioanalysis:

- Quantify **ST-1006** concentrations in plasma using a validated LC-MS/MS method.

### 5. Pharmacokinetic Analysis:

- Calculate pharmacokinetic parameters ( $C_{max}$ ,  $T_{max}$ , AUC,  $t_{1/2}$ ) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

## Experimental Workflow



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Caption: Workflow for in vivo efficacy and pharmacokinetic studies of **ST-1006**.

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